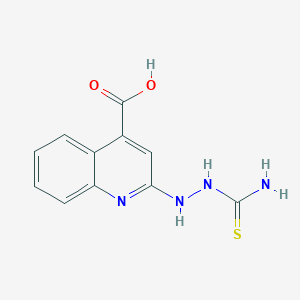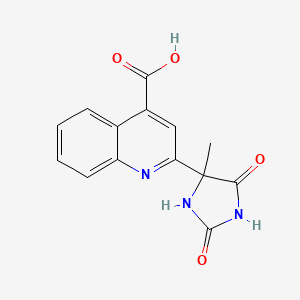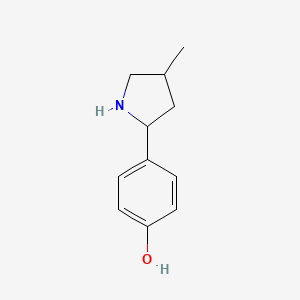
2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and anticancer activities . The compound’s unique structure, which includes a quinoline core and a carbamothioylhydrazinyl group, makes it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid typically involves the reaction of quinoline-4-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the carbamothioylhydrazinyl group . The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioylhydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including solvent choice, temperature, and reaction time, can be tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have diverse biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other quinoline derivatives, which can be used in various industrial applications, including the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cellular processes, leading to the disruption of cellular functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid include other quinoline derivatives such as:
Quinoline-4-carboxylic acid: A simpler derivative without the carbamothioylhydrazinyl group.
2-(2-Hydrazinyl)quinoline-4-carboxylic acid: A derivative with a hydrazinyl group instead of the carbamothioylhydrazinyl group.
Uniqueness
The uniqueness of this compound lies in its carbamothioylhydrazinyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for scientific research and drug development .
Eigenschaften
CAS-Nummer |
100857-78-1 |
|---|---|
Molekularformel |
C11H10N4O2S |
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
2-(2-carbamothioylhydrazinyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2S/c12-11(18)15-14-9-5-7(10(16)17)6-3-1-2-4-8(6)13-9/h1-5H,(H,13,14)(H,16,17)(H3,12,15,18) |
InChI-Schlüssel |
KUNIBFOGJCHYBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NNC(=S)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)


![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)

![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)
![4-Ethoxybenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883128.png)


